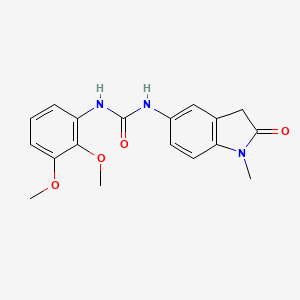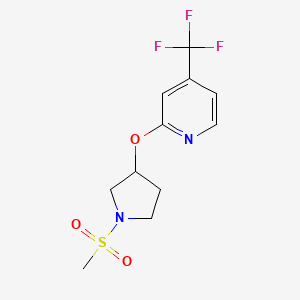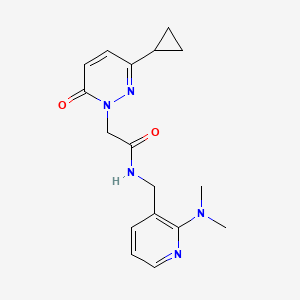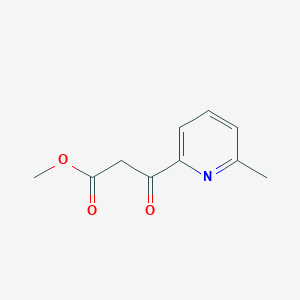
1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea, also known as DMPIU, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. DMPIU is a urea derivative that has been developed as a selective inhibitor of cyclin-dependent kinase 2 (CDK2), an enzyme that plays a crucial role in cell cycle regulation.
Mecanismo De Acción
1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea acts as a selective inhibitor of CDK2 by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of the retinoblastoma protein (Rb), which is required for the progression of the cell cycle. This results in cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea has been shown to exhibit potent inhibitory activity against CDK2, with an IC50 value of 0.12 μM. 1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of anticancer agents. 1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea has several advantages as a research tool. It is a highly selective inhibitor of CDK2, with minimal off-target effects. It has been extensively studied for its potential applications in the field of medicinal chemistry. However, there are some limitations to the use of 1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea in lab experiments. It is a synthetic compound that may not accurately reflect the properties of natural compounds. It may also have limited solubility in certain solvents, which can affect its bioavailability.
Direcciones Futuras
There are several future directions for research on 1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea. One area of interest is the development of 1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea-based anticancer agents. 1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea has been shown to exhibit potent inhibitory activity against CDK2, making it a promising candidate for the development of targeted therapies for cancer. Another area of interest is the development of 1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea-based neuroprotective agents. 1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea has been shown to exhibit neuroprotective effects in animal models of neurodegenerative disorders, making it a promising candidate for the development of therapies for these diseases. Finally, further studies are needed to investigate the potential applications of 1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea in other areas of medicinal chemistry, such as drug discovery and development.
Métodos De Síntesis
1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea can be synthesized using a multi-step process that involves the reaction of 2,3-dimethoxybenzaldehyde with 2-nitrobenzaldehyde to form a nitrostyrene intermediate. The nitrostyrene intermediate is then reduced using sodium dithionite to form the corresponding amine. The amine is then reacted with isatoic anhydride to form 1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea.
Aplicaciones Científicas De Investigación
1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against CDK2, a key enzyme involved in the regulation of the cell cycle. 1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of anticancer agents. 1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea has also been studied for its potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-(1-methyl-2-oxo-3H-indol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-21-14-8-7-12(9-11(14)10-16(21)22)19-18(23)20-13-5-4-6-15(24-2)17(13)25-3/h4-9H,10H2,1-3H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRADDYSIDCTGLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4-diethoxybenzyl)propanamide](/img/structure/B2786174.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrazine-2-carboxamide](/img/structure/B2786175.png)
![7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2786178.png)
![2-Methyl-6-[2-(2-methylpyrazol-3-yl)piperidine-1-carbonyl]pyridazin-3-one](/img/structure/B2786179.png)



![N-(1-cyano-1-cyclopropylethyl)-2-[[5-(4-methoxyphenyl)-4-(2-propan-2-ylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2786184.png)

![1-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B2786186.png)
![N-[(1,2-dimethylindol-5-yl)methyl]-4-ethoxybenzamide](/img/structure/B2786187.png)

![N-[(1,1-Dioxothiolan-2-yl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2786192.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2786193.png)